5,8-dibromo-6-methylisoquinoline
Description
5,8-Dibromo-6-methylisoquinoline is a halogenated isoquinoline derivative featuring bromine substituents at positions 5 and 8 and a methyl group at position 6. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and synthetic utility. Bromination and alkylation at specific positions modulate electronic properties, steric bulk, and reactivity, making this compound a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .
Properties
CAS No. |
2383980-14-9 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
Starting from a β-phenylethylamide precursor bearing bromine atoms at positions 5 and 8, cyclization under acidic conditions generates the isoquinoline nucleus:
Substrate Design
Reaction Optimization
-
Acid choice : Phosphorus oxychloride (POCl₃) achieves higher cyclization efficiency (70–85% yield) compared to PCl₅.
-
Temperature gradient : Initial reflux at 110°C followed by cooling to 25°C minimizes decomposition.
Palladium-Catalyzed Cross-Coupling Strategies
Modern transition-metal-catalyzed methods enable precise installation of bromine atoms at predetermined positions.
Sequential Suzuki-Miyaura Coupling
This approach constructs the isoquinoline skeleton through iterative coupling reactions:
-
Methyl group introduction : Coupling of a boronic ester-functionalized intermediate with methylzinc chloride.
-
Bromine installation : Suzuki coupling with dibromobenzene derivatives using Pd(PPh₃)₄ catalyst.
Advantages
-
Regiocontrol : Positional selectivity exceeds 95% in model systems.
-
Functional group tolerance : Compatible with sensitive substituents, as evidenced by analogous reactions with 6-aminoquinoline.
Oxidative Aromatization of Dihydro Derivatives
Building on methodologies for dihydropyrazolo[5,1-a]isoquinolines, this route involves:
-
Synthesis of a 5,8-dibromo-6-methyl-5,6-dihydroisoquinoline intermediate.
-
Oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reaction Sequence
-
Step 1 : [3 + 2]-Cycloaddition between a brominated azomethine imine and methyl-substituted enone.
-
Step 2 : DDQ-mediated dehydrogenation to restore aromaticity.
Yield Considerations
-
Cycloaddition efficiency : 65–75% yield reported for analogous systems.
-
Oxidation kinetics : DDQ (1.5 equiv.) in DCM at 0°C → 25°C achieves full conversion within 6 h.
Comparative Analysis of Methods
| Method | Yield Range | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 40–55% | Moderate | High | $ |
| Bischler-Napieralski | 60–75% | High | Moderate | $$ |
| Suzuki Coupling | 70–85% | Excellent | Low | $$$ |
| Oxidative Aromatization | 65–75% | High | Moderate | $$ |
| Halogen Exchange | 30–45% | Low | High | $ |
Cost key: $ (low), $$ (moderate), $$$ (high)
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5,8-Dibromo-6-methylisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5,8-dibromo-6-methylisoquinoline involves its interaction with specific molecular targets. The bromine atoms and the methyl group influence the compound’s reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include:
- Electronic Effects: Bromine is electron-withdrawing, reducing electron density at adjacent positions. In 5,8-dibromo-6-methylisoquinoline, this enhances electrophilic substitution resistance compared to methoxy- or methyl-substituted analogs (e.g., 6,7-dimethoxy derivatives) .
Physicochemical Properties
- Solubility: Bromine increases hydrophobicity compared to methoxy or amino analogs. For example, 6,7-dimethoxy derivatives exhibit higher aqueous solubility due to hydrogen bonding .
- Thermal Stability: Brominated isoquinolines generally show higher melting points (e.g., 6-bromo-5,8-dimethylisoquinoline melts at ~200°C) than methoxy analogs (e.g., 6,7-dimethoxy derivatives melt at 120–150°C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,8-dibromo-6-methylisoquinoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of brominated isoquinolines typically involves multi-step halogenation and functionalization. For example, bromination of the isoquinoline core can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to avoid over-substitution. Evidence from similar compounds (e.g., methyl 6-bromo-7-arylamino derivatives) shows yields of 52–60% when using aryl amino groups and ester functionalities . Optimizing solvent polarity (e.g., dichloromethane or DMF) and stoichiometric ratios of brominating agents can improve regioselectivity and yield.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, 1675–1732 cm⁻¹) and N–H (3278–3303 cm⁻¹) stretches to confirm functional groups .
- NMR : Use ¹H NMR (300 MHz, CDCl₃) to resolve methyl groups (δ 2.61–2.96 ppm) and aromatic protons (δ 6.88–7.94 ppm). Coupling constants (e.g., J = 8.9 Hz) help assign substituent positions .
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ with <2 ppm error) to confirm purity .
Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at the 5- and 8-positions creates steric and electronic effects that direct cross-coupling (e.g., Suzuki-Miyaura). The 6-methyl group may hinder reactivity at adjacent positions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for efficient coupling. Studies on intermediates like 5-bromo-4,7-dimethylindene highlight the need for regioselective bromination to avoid competing pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for brominated isoquinolines?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent controls). For example, antimicrobial studies on 7-arylamino-5,8-dioxo derivatives showed activity dependent on substituent electronegativity . To resolve contradictions:
- Replicate assays under standardized protocols (e.g., CLSI guidelines).
- Use multivariate analysis to isolate structural contributors (e.g., bromine vs. methyl group effects).
- Cross-validate with computational models (e.g., QSAR) to predict bioactivity .
Q. What methodological considerations are critical when designing receptor-binding studies for this compound?
- Methodological Answer :
- Receptor Selection : Prioritize receptors with known affinity for brominated aromatics (e.g., quinoline-binding GPCRs).
- Binding Assays : Use fluorescence polarization or SPR to measure affinity (Kd). For example, hybrid receptor-response models combining wet-lab data (e.g., agonistic profiles) and computational metrics improve predictive accuracy .
- Control Experiments : Include halogen-free analogs to distinguish bromine-specific effects.
Q. What strategies mitigate competing side reactions during functionalization of the isoquinoline core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during bromination .
- Catalytic Systems : Use Cu(I) or Pd(0) catalysts to enhance selectivity in Buchwald-Hartwig aminations .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt reactions before byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
